Cas no 1512156-34-1 (methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate)

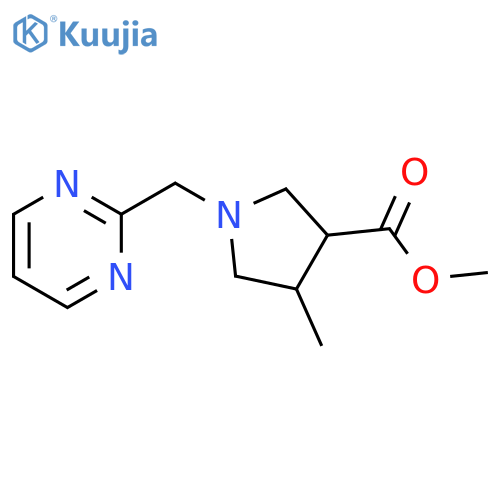

1512156-34-1 structure

商品名:methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate

CAS番号:1512156-34-1

MF:C12H17N3O2

メガワット:235.282282590866

MDL:MFCD22942173

CID:5244230

PubChem ID:80354329

methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 4-methyl-1-(2-pyrimidinylmethyl)-, methyl ester

- methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate

-

- MDL: MFCD22942173

- インチ: 1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3

- InChIKey: CTCDXBJAGBCIJN-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=NC=CC=N2)CC(C)C(C(OC)=O)C1

methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-259889-0.5g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 0.5g |

$946.0 | 2024-06-18 | |

| Enamine | EN300-259889-10.0g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 10.0g |

$4236.0 | 2024-06-18 | |

| Enamine | EN300-259889-1g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 1g |

$986.0 | 2023-09-14 | ||

| Enamine | EN300-259889-0.1g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 0.1g |

$867.0 | 2024-06-18 | |

| Enamine | EN300-259889-0.05g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 0.05g |

$827.0 | 2024-06-18 | |

| Enamine | EN300-259889-5.0g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 5.0g |

$2858.0 | 2024-06-18 | |

| Enamine | EN300-259889-10g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 10g |

$4236.0 | 2023-09-14 | ||

| Enamine | EN300-259889-5g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 5g |

$2858.0 | 2023-09-14 | ||

| Enamine | EN300-259889-0.25g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 0.25g |

$906.0 | 2024-06-18 | |

| Enamine | EN300-259889-2.5g |

methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |

1512156-34-1 | 95% | 2.5g |

$1931.0 | 2024-06-18 |

methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1512156-34-1 (methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1512156-34-1)methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):783.0